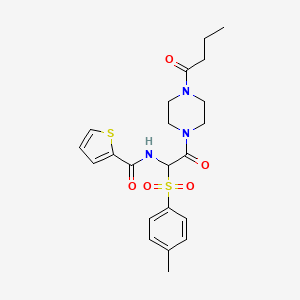

N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

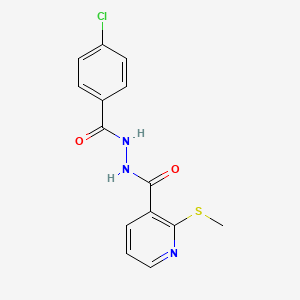

N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)thiophene-2-carboxamide, also known as BPTES, is a small molecule inhibitor that selectively targets the glutaminase enzyme. Glutaminase is an enzyme that plays a crucial role in the metabolism of glutamine, an amino acid that is essential for cell growth and proliferation. BPTES has been found to have potential therapeutic applications in cancer treatment and other diseases that involve abnormal glutamine metabolism.

Wissenschaftliche Forschungsanwendungen

Anticancer and Antibacterial Activities

One notable application of thiophene-2-carboxamide derivatives is in the field of anticancer research. Studies have shown that certain derivatives, including similar compounds, possess significant anticancer activities against various cancer cell lines. These compounds exhibit promising binding characteristics and pharmacokinetic mechanisms, as confirmed by optical spectroscopic, anticancer, and docking studies. The interaction of these derivatives with carrier proteins like Human Serum Albumin (HSA) has been explored, highlighting their potential as therapeutic agents in cancer treatment (Shareef et al., 2016).

Antimicrobial Activities

Thiophene-2-carboxamide derivatives also display significant antimicrobial activities. They have been synthesized and tested against a variety of bacterial and fungal strains, showing considerable effectiveness. This antimicrobial property makes them valuable for further research and development in creating new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance (Babu et al., 2013).

Neuroinflammation Imaging

In the realm of neurology, specific thiophene-2-carboxamide derivatives have been synthesized for potential use as PET agents in imaging neuroinflammation, specifically targeting the IRAK4 enzyme. This application is critical in diagnosing and studying neuroinflammatory conditions, offering a non-invasive method to monitor disease progression and response to treatment (Wang et al., 2018).

Cholinesterase Inhibition

Research has also been conducted on thiophene-2-carboxamide Schiff base derivatives for their potential as cholinesterase inhibitors. These compounds have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurological functions. Their inhibition is a promising strategy in treating neurodegenerative diseases like Alzheimer's, indicating the versatility of thiophene-2-carboxamide derivatives in therapeutic applications (Kausar et al., 2021).

Eigenschaften

IUPAC Name |

N-[2-(4-butanoylpiperazin-1-yl)-1-(4-methylphenyl)sulfonyl-2-oxoethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5S2/c1-3-5-19(26)24-11-13-25(14-12-24)22(28)21(23-20(27)18-6-4-15-31-18)32(29,30)17-9-7-16(2)8-10-17/h4,6-10,15,21H,3,5,11-14H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJYRPJOIIMPDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2817593.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2817598.png)

![N-[4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide](/img/structure/B2817599.png)

![6-(4-Ethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-[(1S,2R)-2-Methylcyclopropyl]propanal](/img/structure/B2817601.png)

![3-(4-chlorophenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2817615.png)